4-Bromo-6-chlorobenZo[b]thiophene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that belongs to the class of benzothiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties . The molecular formula of this compound is C9H4BrClO2S, and it has a molecular weight of 291.54 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzothiophenes involves the reaction of alkynyl sulfides with aryne intermediates. For 4-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid, specific conditions such as the use of [Rh(COD)Cl]2 as a catalyst and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene have been reported .
Industrial Production Methods
Industrial production methods for benzothiophenes typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: Common reagents include halogens and nucleophiles, leading to the formation of substituted benzothiophenes.
Oxidation and Reduction: These reactions can modify the functional groups on the benzothiophene ring, often using reagents like hydrogen peroxide or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield various substituted benzothiophenes, while oxidation reactions can produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfur atom in the benzothiophene ring can participate in various binding interactions, influencing the compound’s biological activity . These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid: Similar in structure but with a fluorine atom instead of chlorine.
3-Chloro-benzo[b]thiophene-2-carboxylic acid: Differing by the position of the chlorine atom.
Uniqueness
4-Bromo-6-chlorobenzo[b]thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms provides distinct electronic and steric effects, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C9H4BrClO2S |
---|---|
Molekulargewicht |
291.55 g/mol |
IUPAC-Name |
4-bromo-6-chloro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H4BrClO2S/c10-6-1-4(11)2-7-5(6)3-8(14-7)9(12)13/h1-3H,(H,12,13) |
InChI-Schlüssel |
UZEKUHBYKMEGON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=C1SC(=C2)C(=O)O)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.